![molecular formula C11H17N5 B14005800 2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine CAS No. 6632-45-7](/img/structure/B14005800.png)
2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine typically involves the reaction of imidazole with appropriate alkylating agents. One common method involves the alkylation of imidazole with 2-chloroethylamine hydrochloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-1-yl)acetonitrile
- 2-(1H-Imidazol-1-yl)benzoic acid
- 1-(2-Ethoxyethyl)-1H-benzo[d]imidazole
Uniqueness
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is unique due to its dual imidazole rings connected by an ethylamine linker. This structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry.
Propriétés
Numéro CAS |
6632-45-7 |
|---|---|
Formule moléculaire |
C11H17N5 |
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
2-imidazol-1-yl-N-(2-imidazol-1-ylethyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N5/c1-14(6-8-15-4-2-12-10-15)7-9-16-5-3-13-11-16/h2-5,10-11H,6-9H2,1H3 |
Clé InChI |
ABMZLNUVNSWKQW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN1C=CN=C1)CCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



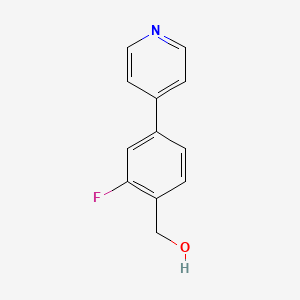
![3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine](/img/structure/B14005741.png)
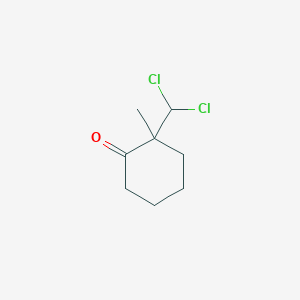

![2-[4-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B14005766.png)
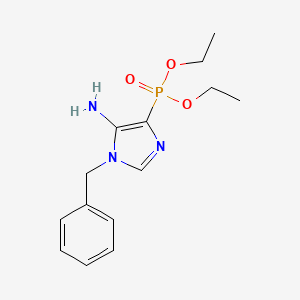

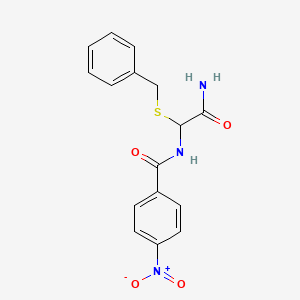

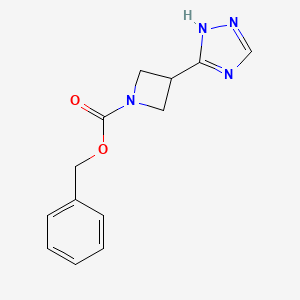
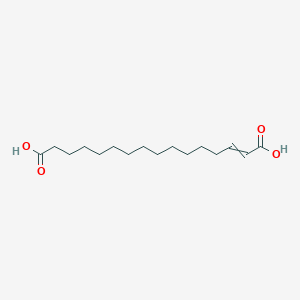
![D-Phenylalanine, N-[[cis-4-(1-methylethyl)cyclohexyl]carbonyl]-, methyl ester](/img/structure/B14005793.png)

